molecular formula C8H12N2O B13145089 2-(2-Aminoethoxy)aniline

2-(2-Aminoethoxy)aniline

Cat. No.: B13145089
M. Wt: 152.19 g/mol
InChI Key: ILZADBVYYMXODJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)aniline is an organic compound with the molecular formula C8H12N2O It consists of an aniline moiety substituted with an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)aniline typically involves the reaction of 2-chloroethanol with aniline in the presence of a base, followed by the reduction of the resulting intermediate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Reduction Agent: Hydrogen gas with a palladium catalyst or sodium borohydride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinones, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Aminoethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Employed in the development of bioactive molecules and as a building block in medicinal chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)aniline involves its interaction with various molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar structure but with an additional hydroxyl group.

    2-(2-Aminoethoxy)ethoxyethanol: Contains an extended ethoxy chain.

    Aniline: The parent compound without the aminoethoxy substitution.

Uniqueness: 2-(2-Aminoethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-aminoethoxy)aniline

InChI

InChI=1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2

InChI Key

ILZADBVYYMXODJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN

Origin of Product

United States

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